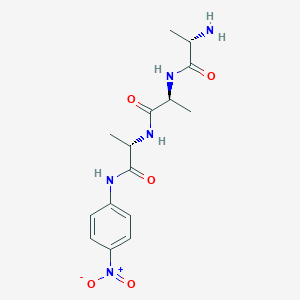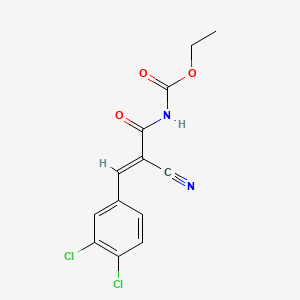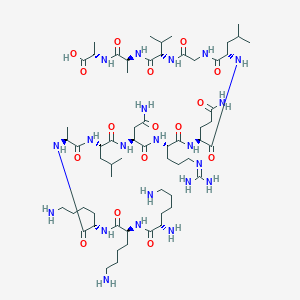
H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” is a peptide consisting of 14 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes lysine, alanine, leucine, asparagine, arginine, glutamine, glycine, and valine, among others. Each amino acid contributes to the peptide’s overall structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products
The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Applications De Recherche Scientifique
Chemistry
Peptides like “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” are used in chemical research to study protein-protein interactions, enzyme-substrate relationships, and as building blocks for more complex molecules.
Biology
In biological research, peptides serve as tools to investigate cellular processes, signal transduction pathways, and receptor-ligand interactions. They can also be used as antigens in immunological studies.
Medicine
Medically, peptides are explored for their therapeutic potential. They can act as hormones, neurotransmitters, or antimicrobial agents. Peptides are also used in vaccine development and as diagnostic markers.
Industry
In the industrial sector, peptides find applications in the development of biosensors, drug delivery systems, and as components in cosmetic formulations.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. For example, they may bind to receptor sites on cell membranes, triggering a cascade of intracellular events. The molecular targets and pathways involved vary widely based on the peptide’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-OH: A similar peptide with one less alanine residue.
H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-NH2: A peptide with an amide group at the C-terminus instead of a hydroxyl group.
Uniqueness
The uniqueness of “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” lies in its specific sequence, which determines its structure, function, and interactions. The presence of multiple lysine residues may confer unique binding properties or biological activities compared to other peptides.
This detailed article provides a comprehensive overview of the compound “this compound,” covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C61H113N21O16 |
|---|---|
Poids moléculaire |
1396.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C61H113N21O16/c1-31(2)27-42(52(89)71-30-47(85)82-48(33(5)6)59(96)73-34(7)49(86)74-36(9)60(97)98)80-56(93)41(21-22-45(66)83)78-55(92)40(20-16-26-70-61(68)69)77-58(95)44(29-46(67)84)81-57(94)43(28-32(3)4)79-50(87)35(8)72-53(90)38(18-11-14-24-63)76-54(91)39(19-12-15-25-64)75-51(88)37(65)17-10-13-23-62/h31-44,48H,10-30,62-65H2,1-9H3,(H2,66,83)(H2,67,84)(H,71,89)(H,72,90)(H,73,96)(H,74,86)(H,75,88)(H,76,91)(H,77,95)(H,78,92)(H,79,87)(H,80,93)(H,81,94)(H,82,85)(H,97,98)(H4,68,69,70)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-/m0/s1 |
Clé InChI |
GYCYVGPSMBBAGZ-YGROHZIXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



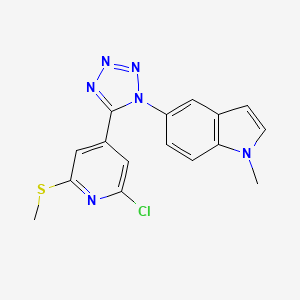
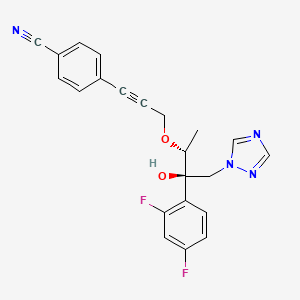

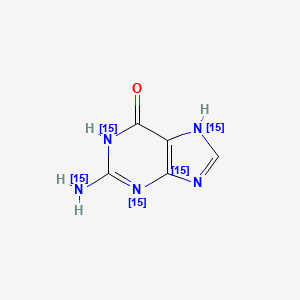

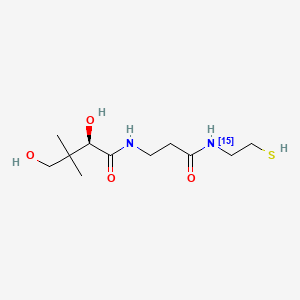
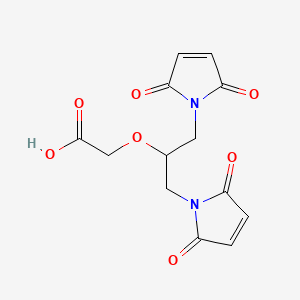
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
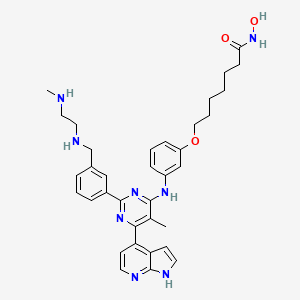
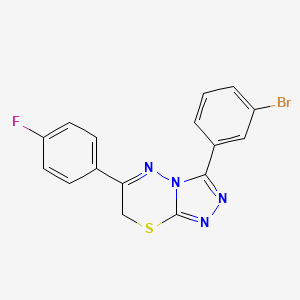
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
